molecular formula C20H34O3 B1252659 Leucophleol

Leucophleol

Cat. No. B1252659
M. Wt: 322.5 g/mol
InChI Key: QMPZNDBIBKPBLS-QTGPRJIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucophleol is a natural product found in Vachellia leucophloea with data available.

Scientific Research Applications

Bioactivities and Traditional Medicine

Leucophleol, a phytochemical found in Vachellia leucophloea, exhibits a range of bioactivities. This plant species, belonging to the Fabaceae family, has been traditionally used for treating various conditions such as bronchitis, diabetes, high cholesterol, leprosy, and snakebite. Research has identified several bioactive compounds including leucophleol from different parts of the plant. These compounds demonstrate antidiabetic, antidiarrheal, antihyperlipidemic, antipyretic, wound healing, antibacterial, antidementia, antifungal, anti-inflammatory, antioxidant, antiplatelet, and bronchorelaxant activities. The presence of these activities points towards a significant potential for therapeutic uses and warrants further investigation into the traditional medicinal applications of V. leucophloea (Saravanan Vivekanandarajah Sathasivampillai & Pholtan Rajeev Sebastian, 2021).

Chemical Structure and Isolation

The pimarane-type structures previously suggested for leucophleol have been amended to the isopimarane-type derivatives after further NMR spectroscopic studies and X-ray diffraction analysis. This revision in chemical structure is crucial for understanding the compound's biological activities and therapeutic potential. Such studies also contribute to the identification of new bioactive compounds from natural sources like Acacia leucophloea (M. del Carmen Apreda Rojas, F. H. Cano, & B. Rodriguez, 2001).

Diterpenoids in Acacia leucophloea

Further exploration of diterpenoids from Acacia leucophloea led to the isolation and identification of new compounds including leucophleol. These findings are significant in the realm of natural product chemistry and pharmacognosy, offering insights into the chemical diversity and potential pharmacological applications of compounds derived from Acacia leucophloea (R. K. Bansal, M. Garcia-Alvarez, K. Joshi, B. Rodriguez, & R. Patni, 1980).

properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R)-1-[(2R,4aS,4bS,5R,8aS)-5-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol

InChI

InChI=1S/C20H34O3/c1-18(2)9-8-16(22)20(4)14-7-10-19(3,17(23)12-21)11-13(14)5-6-15(18)20/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16+,17-,19+,20+/m0/s1

InChI Key

QMPZNDBIBKPBLS-QTGPRJIVSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2([C@@H](CCC3(C)C)O)C)[C@H](CO)O

Canonical SMILES

CC1(CCC(C2(C1CCC3=CC(CCC32)(C)C(CO)O)C)O)C

synonyms

leucophleol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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